

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)-1H-imidazole

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Compound of Interest

Compound Name: 2-(2,4-Difluorophenyl)-1H-imidazole

Cat. No.: B3030263

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CAS Number: 885278-05-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(2,4-Difluorophenyl)-1H-imidazole**, a fluorinated heterocyclic compound of significant interest in contemporary medicinal chemistry. The strategic incorporation of a 2,4-difluorophenyl moiety onto the imidazole scaffold imparts unique physicochemical properties that are increasingly exploited in the design of novel therapeutics. This document details the synthesis, spectroscopic characterization, and key applications of this molecule, with a particular focus on its emerging role as a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). By synthesizing field-proven insights with established scientific principles, this guide serves as an essential resource for researchers engaged in the exploration and utilization of fluorinated imidazoles in drug discovery and development.

Introduction: The Strategic Value of Fluorinated Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine. Its unique electronic

properties and ability to participate in hydrogen bonding interactions make it an attractive framework for engaging with biological targets. The introduction of fluorine atoms into organic molecules is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability. In the context of **2-(2,4-Difluorophenyl)-1H-imidazole**, the difluorinated phenyl ring significantly influences the electronic nature of the imidazole core, modulating its pKa and hydrogen bonding capabilities, which can lead to improved pharmacological profiles.^[1] This strategic fluorination has positioned such compounds at the forefront of modern drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(2,4-Difluorophenyl)-1H-imidazole** is presented in the table below.

Property	Value	Source
CAS Number	885278-05-7	^[2] ^[3] ^[4]
Molecular Formula	C ₉ H ₆ F ₂ N ₂	^[2] ^[3] ^[4]
Molecular Weight	180.15 g/mol	^[3] ^[4]
Appearance	Off-white to brown solid (typical)	^[5]
Purity	≥95% (commercially available)	^[3]
Storage	Store at 2-8°C in a dry, well-ventilated area	^[3]

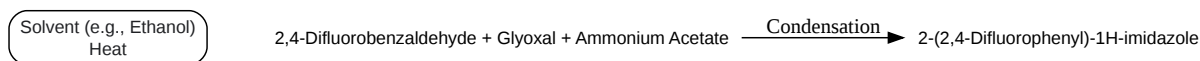
Synthesis of 2-(2,4-Difluorophenyl)-1H-imidazole

While a specific, detailed protocol for the synthesis of **2-(2,4-Difluorophenyl)-1H-imidazole** is not readily available in peer-reviewed literature, a robust and widely applicable method for the synthesis of 2-aryl-imidazoles is the condensation of an aryl aldehyde with a 1,2-dicarbonyl compound and an ammonia source. The following protocol is adapted from established procedures for analogous compounds, such as 2-(4-fluorophenyl)-1H-benzo[d]imidazole.^[6]

Proposed Synthetic Route: Condensation Reaction

This method involves the reaction of 2,4-difluorobenzaldehyde with glyoxal and a source of ammonia, typically ammonium acetate.

Reaction Scheme:



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Caption: Proposed synthesis of **2-(2,4-Difluorophenyl)-1H-imidazole** via condensation.

Detailed Experimental Protocol (Adapted)

Materials:

- 2,4-Difluorobenzaldehyde
- Glyoxal (40% solution in water)
- Ammonium acetate
- Ethanol
- Dichloromethane
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in ethanol, add glyoxal (1.0 eq) and ammonium acetate (2.0-3.0 eq).

- The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is taken up in water and extracted with an organic solvent such as ethyl acetate or dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **2-(2,4-Difluorophenyl)-1H-imidazole**.

Spectroscopic Characterization

Direct experimental spectroscopic data for **2-(2,4-Difluorophenyl)-1H-imidazole** is not widely published. The following data is predictive and based on the analysis of structurally analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the imidazole and the difluorophenyl protons. The imidazole protons will likely appear as singlets or broad singlets, while the protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

¹H NMR Data of Analogous 2-(4-Fluorophenyl)-1H-benzo[d]imidazole:[6]

- Solvent: DMSO-d₆
- Chemical Shifts (δ ppm): 12.89 (br s, 1H, N-H), 8.21–8.16 (m, 2H, Ar-H), 7.56 (br s, 2H, Ar-H), 7.39–7.34 (m, 2H, Ar-H), 7.20–7.14 (m, 2H, Ar-H).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbon atoms of the imidazole ring and the difluorophenyl ring. The carbons attached to fluorine will appear as doublets due to carbon-fluorine coupling.

¹³C NMR Data of Analogous 2-(4-Fluorophenyl)-1H-benzo[d]imidazole:[6]

- Solvent: DMSO-d₆
- Chemical Shifts (δ ppm): 163.59 (d, J = 246.87 Hz), 150.92, 141.80, 136.12, 129.25 (d, J = 8.45 Hz), 127.34 (d, J = 3.02 Hz), 122.86, 116.54 (d, J = 21.73 Hz).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the imidazole ring, C-H stretching of the aromatic rings, C=N and C=C stretching vibrations, and the C-F stretching of the difluorophenyl group.

IR Data of Analogous 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole:

- N-H Stretch: ~3410 cm⁻¹
- Aromatic C-H Stretch: ~3028 cm⁻¹
- C=N Stretch: ~1608 cm⁻¹
- C=C Stretch: ~1492, 1450 cm⁻¹
- C-F Stretch: ~1409, 1072 cm⁻¹

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.15 g/mol). Fragmentation patterns would likely involve the loss of small molecules such as HCN.

Mass Spectrometry Data of Analogous 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole:

- m/z: 314 (M⁺)

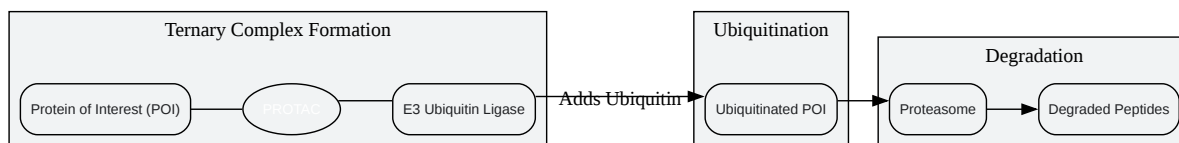
Applications in Drug Discovery and Development

2-(2,4-Difluorophenyl)-1H-imidazole is a valuable building block in drug discovery, primarily due to the advantageous properties conferred by the difluorophenyl group.[1]

Role as a Building Block in PROTACs

A significant application of **2-(2,4-Difluorophenyl)-1H-imidazole** is its use as a chemical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.[7][8]

PROTAC Mechanism Workflow:



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Caption: General mechanism of action for a PROTAC molecule.

The imidazole scaffold can be readily functionalized to incorporate linkers and E3 ligase ligands, making **2-(2,4-Difluorophenyl)-1H-imidazole** an attractive starting point for the synthesis of PROTAC libraries.[9] The difluorophenyl moiety can contribute to enhanced binding affinity and improved pharmacokinetic properties of the final PROTAC molecule.

Development of Kinase Inhibitors and Other Therapeutics

The 2-aryl imidazole scaffold is a common feature in a variety of kinase inhibitors and other therapeutic agents. The 2,4-difluorophenyl substitution pattern can be strategically employed to modulate the selectivity and potency of these inhibitors. Furthermore, fluorinated imidazoles

have been investigated for a range of other biological activities, including antifungal and anti-inflammatory properties.[5]

Safety and Handling

As with all chemical reagents, **2-(2,4-Difluorophenyl)-1H-imidazole** should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(2,4-Difluorophenyl)-1H-imidazole is a versatile and valuable building block in modern medicinal chemistry. Its unique combination of a fluorinated aromatic ring and a biologically relevant imidazole core provides a powerful platform for the design and synthesis of novel therapeutic agents. The growing interest in targeted protein degradation has further highlighted the importance of this compound as a key intermediate in the development of PROTACs. This technical guide serves as a foundational resource for researchers seeking to leverage the potential of **2-(2,4-Difluorophenyl)-1H-imidazole** in their drug discovery endeavors.

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